2-Chloro-5-(hydroxymethyl)benzonitrile 2-Chloro-5-(hydroxymethyl)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC16554825
InChI: InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
SMILES:
Molecular Formula: C8H6ClNO
Molecular Weight: 167.59 g/mol

2-Chloro-5-(hydroxymethyl)benzonitrile

CAS No.:

Cat. No.: VC16554825

Molecular Formula: C8H6ClNO

Molecular Weight: 167.59 g/mol

* For research use only. Not for human or veterinary use.

2-Chloro-5-(hydroxymethyl)benzonitrile -

Specification

Molecular Formula C8H6ClNO
Molecular Weight 167.59 g/mol
IUPAC Name 2-chloro-5-(hydroxymethyl)benzonitrile
Standard InChI InChI=1S/C8H6ClNO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,11H,5H2
Standard InChI Key NJUKSYBVWYNNFH-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1CO)C#N)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The benzene ring in 2-chloro-5-(hydroxymethyl)benzonitrile is substituted with three distinct groups:

  • Chlorine (Cl) at position 2, which directs electrophilic substitution reactions to the para and ortho positions due to its electron-withdrawing inductive effect.

  • Hydroxymethyl (-CH2_2OH) at position 5, a polar group capable of hydrogen bonding and oxidation to carboxylic acids.

  • Nitrile (-CN) at position 1, a strong electron-withdrawing group that activates the ring for nucleophilic aromatic substitution.

This arrangement creates a steric and electronic profile distinct from simpler chlorobenzonitriles. For example, 2-chloro-5-methylbenzonitrile lacks the hydroxymethyl group, reducing its solubility in polar solvents .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC8H6ClNO\text{C}_8\text{H}_6\text{ClNO}
Molecular Weight167.59 g/mol
Density1.4–1.6 g/cm³ (estimated)
Boiling Point~269–356°C (extrapolated from analogs)
Melting Point152–168°C (similar to 5-chloro-2-hydroxybenzonitrile)
SolubilityModerate in DMSO; low in water

The hydroxymethyl group enhances hydrophilicity compared to non-hydroxylated analogs like 2-chloro-5-methoxybenzonitrile, which has a logP value of 2.1 .

Synthesis and Reaction Pathways

Key Reactions

  • Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using KMnO4_4 or RuO4_4, yielding 2-chloro-5-carboxybenzonitrile, a potential precursor for metal-organic frameworks .

  • Nucleophilic Substitution: The chlorine atom is susceptible to displacement by amines or alkoxides, enabling the synthesis of secondary aryl amines or ethers .

  • Cyano Group Hydrolysis: Reaction with H2_2SO4_4 converts the nitrile to a carboxylic acid, forming 2-chloro-5-(hydroxymethyl)benzoic acid .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s multifunctionality makes it a candidate for antiviral and anticancer agents. For instance:

  • Antiviral Derivatives: Analogous chlorobenzonitriles are used in protease inhibitors targeting HIV-1 .

  • Kinase Inhibitors: The nitrile group can coordinate with ATP-binding sites in kinases, as seen in imatinib analogs .

Materials Science

  • Coordination Polymers: The hydroxymethyl and nitrile groups may act as ligands for transition metals, forming porous materials for gas storage .

  • Photoresists: Nitrile groups enhance UV stability, making the compound useful in photolithography .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesApplications
2-Chloro-5-methoxybenzonitrile Methoxy (-OCH3_3) instead of hydroxymethylLess polar; used in agrochemicals
5-Chloro-2-hydroxybenzonitrile Hydroxyl (-OH) instead of hydroxymethylAntifungal agents
2-Chloro-5-methylbenzonitrile Methyl (-CH3_3) instead of hydroxymethylPolymer additives

The hydroxymethyl group in 2-chloro-5-(hydroxymethyl)benzonitrile provides superior solubility in polar aprotic solvents compared to these analogs, facilitating its use in solution-phase synthesis .

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